molecular formula C17H17NO2 B14401635 2-(4-Hydroxyphenyl)-1-propyl-1H-indol-6-ol CAS No. 86111-06-0

2-(4-Hydroxyphenyl)-1-propyl-1H-indol-6-ol

Katalognummer: B14401635
CAS-Nummer: 86111-06-0
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: JJTNFUDTXGAETQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Hydroxyphenyl)-1-propyl-1H-indol-6-ol is a compound of significant interest in various scientific fields due to its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-1-propyl-1H-indol-6-ol typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. The hydroxyphenyl group can be introduced through electrophilic aromatic substitution, and the propyl chain can be added via alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations, ensuring high yield and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for efficient production. Continuous flow reactors and other advanced techniques can be employed to enhance scalability and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hydroxyphenyl)-1-propyl-1H-indol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives .

Wissenschaftliche Forschungsanwendungen

2-(4-Hydroxyphenyl)-1-propyl-1H-indol-6-ol has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxyphenyl)-1-propyl-1H-indol-6-ol involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing cellular processes. The indole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Hydroxyphenyl)ethanol: Shares the hydroxyphenyl group but lacks the indole core.

    4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group with an acetic acid moiety instead of the indole core.

    2-(4-Hydroxyphenyl)benzothiazole: Features a benzothiazole ring instead of the indole core.

Uniqueness

2-(4-Hydroxyphenyl)-1-propyl-1H-indol-6-ol is unique due to its combination of the indole core and hydroxyphenyl group, which imparts distinct chemical reactivity and biological activity. This combination allows for diverse applications and interactions that are not observed in similar compounds .

Eigenschaften

CAS-Nummer

86111-06-0

Molekularformel

C17H17NO2

Molekulargewicht

267.32 g/mol

IUPAC-Name

2-(4-hydroxyphenyl)-1-propylindol-6-ol

InChI

InChI=1S/C17H17NO2/c1-2-9-18-16(12-3-6-14(19)7-4-12)10-13-5-8-15(20)11-17(13)18/h3-8,10-11,19-20H,2,9H2,1H3

InChI-Schlüssel

JJTNFUDTXGAETQ-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C(=CC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.